molecular formula C19H21F3N2O2 B4895015 1-(2-methoxyphenyl)-4-[4-(trifluoromethoxy)benzyl]piperazine CAS No. 415952-35-1

1-(2-methoxyphenyl)-4-[4-(trifluoromethoxy)benzyl]piperazine

Cat. No. B4895015
CAS RN: 415952-35-1
M. Wt: 366.4 g/mol
InChI Key: XBKLNTGFHVUXIS-UHFFFAOYSA-N
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Description

1-(2-methoxyphenyl)-4-[4-(trifluoromethoxy)benzyl]piperazine, also known as PNU-109,291, is a synthetic compound that is used in scientific research. It is a piperazine derivative that has been shown to have potential therapeutic effects in various conditions.

Mechanism of Action

The exact mechanism of action of 1-(2-methoxyphenyl)-4-[4-(trifluoromethoxy)benzyl]piperazine is not fully understood. However, it is believed to act as a partial agonist at the 5-HT1A receptor and an antagonist at the 5-HT2A receptor. It may also have effects on other neurotransmitter systems in the brain.
Biochemical and Physiological Effects:
1-(2-methoxyphenyl)-4-[4-(trifluoromethoxy)benzyl]piperazine has been shown to have various biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its potential therapeutic effects. It has also been shown to have anxiolytic and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

1-(2-methoxyphenyl)-4-[4-(trifluoromethoxy)benzyl]piperazine has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It has been well-studied and has a known mechanism of action. However, there are also limitations to its use. It has not been extensively studied in humans, and its effects on humans are not fully understood. It may also have side effects that are not yet known.

Future Directions

There are several future directions for research on 1-(2-methoxyphenyl)-4-[4-(trifluoromethoxy)benzyl]piperazine. One area of research could be to further investigate its potential therapeutic effects in conditions such as anxiety, depression, and schizophrenia. Another area of research could be to study its effects on other neurotransmitter systems in the brain. Additionally, more research could be done to understand its safety and potential side effects in humans.
In conclusion, 1-(2-methoxyphenyl)-4-[4-(trifluoromethoxy)benzyl]piperazine is a synthetic compound that has potential therapeutic effects in various conditions. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential therapeutic effects and safety in humans.

Synthesis Methods

The synthesis of 1-(2-methoxyphenyl)-4-[4-(trifluoromethoxy)benzyl]piperazine involves the reaction of 1-(2-methoxyphenyl)piperazine with 4-(trifluoromethoxy)benzyl chloride in the presence of a base. The reaction takes place under reflux conditions, and the product is purified by column chromatography. The yield of the product is around 60%.

Scientific Research Applications

1-(2-methoxyphenyl)-4-[4-(trifluoromethoxy)benzyl]piperazine has been used in various scientific research studies. It has been shown to have potential therapeutic effects in conditions such as anxiety, depression, and schizophrenia. It has also been studied for its effects on the dopamine and serotonin systems in the brain.

properties

IUPAC Name

1-(2-methoxyphenyl)-4-[[4-(trifluoromethoxy)phenyl]methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F3N2O2/c1-25-18-5-3-2-4-17(18)24-12-10-23(11-13-24)14-15-6-8-16(9-7-15)26-19(20,21)22/h2-9H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBKLNTGFHVUXIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701158899
Record name 1-(2-Methoxyphenyl)-4-[[4-(trifluoromethoxy)phenyl]methyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701158899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methoxyphenyl)-4-[[4-(trifluoromethoxy)phenyl]methyl]piperazine

CAS RN

415952-35-1
Record name 1-(2-Methoxyphenyl)-4-[[4-(trifluoromethoxy)phenyl]methyl]piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=415952-35-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Methoxyphenyl)-4-[[4-(trifluoromethoxy)phenyl]methyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701158899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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